molecular formula C17H14O6S B6508886 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904449-59-8

6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B6508886
CAS No.: 904449-59-8
M. Wt: 346.4 g/mol
InChI Key: AYTXIVSXXKBKJE-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 6 and a 4-methoxybenzenesulfonyl group at position 3 (Figure 1). Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

6-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-3-6-14(7-4-12)24(19,20)16-10-11-9-13(22-2)5-8-15(11)23-17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTXIVSXXKBKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxychromen-2-one and 4-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the sulfonylation reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Compound Name Substituents (Position) Key Properties/Activities References
6-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one 6-OCH₃, 3-(4-OCH₃-C₆H₄-SO₂) Enhanced electronegativity, antimicrobial potential
6-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one (Compound 10) 6-OCH₃, 3-(4-OCH₃-C₆H₄) Antifungal activity (Candida albicans)
6-Methoxy-3-(4-(trifluoromethoxy)phenyl)-2H-chromen-2-one (Compound 4) 6-OCH₃, 3-(4-CF₃O-C₆H₄) Moderate yield (52%), improved NMR shift stability
8-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one 8-OCH₃, 3-(4-OCH₃-C₆H₄-SO₂) Positional isomer; altered pharmacokinetics
6-Methoxy-3-(4-nitrophenyl)-2H-chromen-2-one 6-OCH₃, 3-(4-NO₂-C₆H₄) Higher molecular weight (297.27 g/mol), electron-withdrawing nitro group

Substituent Impact :

  • Sulfonyl vs.
  • Positional Isomerism : The 8-methoxy isomer () exhibits distinct electronic properties due to altered resonance effects, which may reduce bioactivity compared to the 6-methoxy derivative.

Key Findings :

  • The trifluoromethylphenyl analogue () shows potent antileishmanial activity, suggesting that electron-withdrawing groups enhance efficacy against parasitic targets.
  • The target compound’s sulfonyl group may mimic the activity of chalcone derivatives () by interacting with nucleophilic residues in enzymes .
  • Unsubstituted 3-phenylcoumarin lacks activity, emphasizing the necessity of functional groups like methoxy or sulfonyl for bioactivity .

Biological Activity

6-Methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one, also known by its CAS number 904449-59-8, is a synthetic compound that belongs to the class of chromen-2-ones. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is C16H16O5S, with a molecular weight of approximately 320.36 g/mol. The compound features a chromen-2-one core structure with methoxy and sulfonyl substituents that enhance its reactivity and biological potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
  • Receptor Modulation : It can interact with various cellular receptors, potentially altering signal transduction pathways.
  • Gene Expression Regulation : The compound may affect the expression of genes related to apoptosis and inflammation, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that 6-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
NCI-H460 (Lung)5.0
HCT-116 (Colon)4.5
MDA-MB-231 (Breast)6.0

The mechanism underlying its anticancer activity involves the activation of apoptotic pathways, as evidenced by increased caspase activity and changes in the Bax/Bcl-2 ratio in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For example:

Inflammatory MarkerEffect ObservedReference
TNF-alphaDecreased by 30%
IL-6Decreased by 25%

This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study involving nude mice bearing NCI-H460 xenografts revealed that treatment with the compound significantly delayed tumor growth without notable toxicity, suggesting a favorable therapeutic index.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound reduced paw edema significantly compared to control groups, indicating its potential for treating inflammatory disorders.

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